molecular formula C22H24ClF3N4O2 B1150225 3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

Cat. No.: B1150225
M. Wt: 468.9 g/mol
InChI Key: GMGMJMDCWRCPHP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ML 298 hydrochloride involves multiple steps, starting from the appropriate benzamide and triazaspirodecane derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

ML 298 hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atoms on the benzamide ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ML 298 hydrochloride has several scientific research applications:

Mechanism of Action

ML 298 hydrochloride exerts its effects by selectively inhibiting phospholipase D2. This inhibition disrupts the signaling pathways involved in cell migration and invasion. The molecular targets include the active site of phospholipase D2, where the compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

ML 298 hydrochloride is unique in its high selectivity for phospholipase D2 compared to other inhibitors. Similar compounds include:

ML 298 hydrochloride stands out due to its high selectivity and effectiveness in reducing invasive migration in glioblastoma cells .

Properties

Molecular Formula

C22H24ClF3N4O2

Molecular Weight

468.9 g/mol

IUPAC Name

3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

InChI

InChI=1S/C22H23F3N4O2.ClH/c23-16-2-1-3-17(13-16)29-14-27-21(31)22(29)6-9-28(10-7-22)11-8-26-20(30)15-4-5-18(24)19(25)12-15;/h1-5,12-13H,6-11,14H2,(H,26,30)(H,27,31);1H

InChI Key

GMGMJMDCWRCPHP-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC(=CC=C3)F)CCNC(=O)C4=CC(=C(C=C4)F)F.Cl

Synonyms

3,4-Difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]ethyl]benzamide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 2
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 4
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride
Reactant of Route 6
3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride

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